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D-Gluconic acid, delta-lactone

Food Science Protein Gelation Texture Analysis

Standard acidulants cannot provide time-delayed acidification for uniform protein gelation or controlled leavening. Glucono-delta-lactone (CAS 7506-65-2) solves this via gradual hydrolysis to gluconic acid. • 17.9% higher tofu breaking force & lower syneresis vs. citric acid • Delayed CO₂ release for refrigerated/frozen dough systems • ~1/3 sourness of citric acid for neutral-pH applications • ≥99% purity white crystalline powder; consistent BenchChem quality

Molecular Formula C6H10O6
Molecular Weight 178.14 g/mol
CAS No. 7506-65-2
Cat. No. B7769927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Gluconic acid, delta-lactone
CAS7506-65-2
Molecular FormulaC6H10O6
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(=O)O1)O)O)O)O
InChIInChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2
InChIKeyPHOQVHQSTUBQQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucono Delta-Lactone (GDL) Technical Overview


Glucono delta-lactone (GDL, E575, CAS 90-80-2) is the neutral cyclic 1,5-intramolecular ester of D-gluconic acid [1]. It is commercially produced via microbial fermentation of glucose, yielding a white, odorless, crystalline powder freely soluble in water [2]. Upon dissolution in aqueous systems, GDL undergoes gradual hydrolysis to gluconic acid, enabling its primary function as a slow-release acidifier with a controlled, continuous pH decrease to equilibrium [3]. This hydrolysis rate is accelerated by increasing temperature and pH [4].

Slow-release acidification via gradual hydrolysis to gluconic acid
Supports uniform protein gelation and controlled leavening
Reported lower perceived sourness for flavor-neutral pH adjustment

Why GDL Substitution Fails


Generic substitution of GDL with common acidulants like citric acid or lactic acid is often unsuccessful due to fundamental differences in acidification kinetics, gelation mechanisms, and organoleptic impact. While these alternatives provide immediate pH reduction, they lack the progressive, time-delayed hydrolysis of GDL, which is essential for uniform protein gelation and controlled leavening [1]. Furthermore, GDL yields a final acidity with only approximately one-third the sourness of citric acid, enabling pH adjustment without an overwhelming tart flavor [2]. Substitution can therefore lead to product failure through heterogeneous gel structures, syneresis, or unacceptable off-flavors.

GDL: Progressive, time-delayed acidification
Citric/lactic acid: Immediate pH drop may cause uneven gelation and syneresis
GDL: Reported lower sourness vs. citric acid
Common acidulants: Higher sourness may disrupt flavor profile in neutral-tasting applications
GDL: Reported uniform dense gel network in tofu
Fast acids: Heterogeneous gel structures and higher syneresis possible

GDL Head-to-Head Performance Evidence


Tofu Gel Strength and Water Holding vs. Citric Acid

In a direct head-to-head comparison of tofu coagulated with different acidulants, GDL produced tofu with significantly higher breaking force (180.27 g) and the lowest syneresis (35.00%) compared to citric acid tofu (152.90 g breaking force, 35.66% syneresis). The GDL-induced gel also exhibited a more uniform and dense network structure maintained by the highest intermolecular forces [1].

Gel Breaking Force
Head-to-head
GDL 180.27 g vs. Citric Acid 152.90 g
Reported higher gel strength and lower syneresis
Acid-induced tofu; penetration test
Food Science Protein Gelation Texture Analysis

Immediate pH Reduction and Cured Color in Fermented Sausage

In fermented sausage production, the addition of 0.41% GDL produced an immediate acidulation response, lowering the initial meat mixture pH from 6.0 to 5.4 [1]. This immediate acidification is a class-level advantage over traditional starter culture fermentation, which requires extended incubation. Furthermore, GDL usage promoted significantly greater (P < 0.05) conversion of total heme pigments to nitric oxide heme pigment at each processing stage compared to control sausages without GDL, indicating accelerated cured color development [2].

Cured Color & pH Drop
Head-to-head
Immediate pH drop 6.0→5.4, final pH 4.8 vs. Control 5.1; greater pigment conversion
Reported accelerated color development and lower final pH
0.41% GDL in fermented sausage
Meat Science Fermentation Color Development

Controlled Leavening vs. Fast-Acting Acids

Unlike fast-acting leavening acids such as cream of tartar (tartaric acid) or vinegar (acetic acid), GDL hydrolyzes slowly to gluconic acid, which then reacts with sodium bicarbonate to release CO₂ gradually [1]. This results in a more controlled rise suitable for doughs requiring longer bench times [2]. As a weak organic acid, GDL has a low neutralizing value (NV) of 45, meaning 100 g of GDL neutralizes 45 g of sodium bicarbonate [3], whereas fast-acting acids have higher NV values and require lower amounts for equivalent neutralization but provide less control over reaction timing.

Leavening Kinetics
Class-level
Slow hydrolysis to gluconic acid; NV 45
Reported controlled CO₂ release for cold-stored doughs
Suitable for refrigerated and frozen leavening
Baking Science Leavening Agents Dough Rheology

Reduced Sourness vs. Citric Acid

During hydrolysis, the initial sweet taste of GDL becomes only slightly acidic, making the final flavor of an aqueous GDL solution much less tart than that of other acidifiers [1]. Specifically, GDL has roughly a third of the sourness of citric acid [2]. This class-level characteristic is fundamental to GDL's functionality as a pH control agent without imparting an overwhelming acidic flavor.

Perceived Sourness
Class-level
~33% of citric acid sourness
Reported lower sourness for flavor-neutral pH control
Sensory evaluation in aqueous solution
Sensory Science Flavor Chemistry Acidulants

FDA GRAS Affirmation Without Usage Limits

GDL is affirmed as Generally Recognized as Safe (GRAS) by the U.S. FDA for use as a direct human food ingredient under 21 CFR § 184.1318 [1]. In accordance with § 184.1(b)(1), the ingredient is used in food with no limitation other than current good manufacturing practice [2]. This regulatory status distinguishes GDL from some alternative acidulants or sequestrants that may have specific usage limitations or require pre-market approval for certain applications.

Regulatory Status
Specification review
FDA 21 CFR §184.1318, no usage limit beyond CGMP
Supports formulation flexibility
Requires review of specific food category regulations
Food Safety Regulatory Affairs GRAS

GDL Industrial Application Scenarios


Premium Tofu and Soy Gels

GDL is the superior coagulant for producing silken and firm tofu with high water-holding capacity and a uniform, dense gel network. Evidence shows GDL-induced tofu achieves 17.9% higher breaking force (180.27 g) and lower syneresis (35.00%) compared to citric acid tofu (152.90 g, 35.66%) [1]. This translates to reduced water loss during storage and improved sliceability, making GDL the coagulant of choice for premium tofu products.

Fermented Sausage with Enhanced Cured Color

In fermented sausage manufacturing, incorporating 0.41% GDL provides an immediate pH drop from 6.0 to 5.4, accelerating process time and enhancing microbiological safety compared to traditional starter culture methods [2]. Furthermore, GDL significantly increases (P < 0.05) the conversion of heme pigments to the desirable nitric oxide heme pigment, resulting in superior cured color development [3]. This dual functionality positions GDL as a strategic ingredient for efficient, high-quality meat processing.

Controlled Leavening for Refrigerated and Frozen Dough

GDL's slow and progressive hydrolysis to gluconic acid enables a delayed and controlled CO₂ release from sodium bicarbonate, which is fully activated by oven heat [4]. Unlike fast-acting leavening acids, GDL prevents premature gas evolution during mixing, bench rest, and cold storage, making it the ideal leavening acid for refrigerated pizza crusts, frozen dough products, canned doughs, and other applications where leavening must be synchronized with the baking process [5].

pH Control for Neutral-Tasting Dairy and Beverages

GDL provides effective pH reduction with only approximately one-third the sourness of citric acid [6]. This class-level property allows formulators to achieve target acidity for preservation, protein stabilization, or flavor enhancement without introducing an overwhelming tart taste. This makes GDL particularly valuable in dairy products, neutral-pH beverages, and delicately flavored foods where flavor neutrality is a critical quality parameter [7].

Application
Selection Property
Validation Focus
Tofu & soy protein gelation
Coagulation uniformity & water-holding
Gel strength and syneresis evaluation
Fermented meat processing
Acidification rate & color development
Cured pigment conversion and pH monitoring
Refrigerated & frozen dough leavening
Delayed CO₂ release kinetics
Leavening timing and dough expansion
pH control in dairy & beverages
Low perceived sourness at target pH
Sensory sourness and pH profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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